

Benzyl 4-aminoazepane-1-carboxylate structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-1-Cbz-azepane

Cat. No.: B1372759

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An In-Depth Technical Guide to Benzyl 4-aminoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-aminoazepane-1-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a protected secondary amine within an azepane ring and a reactive primary amine, making it an ideal scaffold for building complex molecular architectures. The seven-membered azepane ring system is a key structural motif in numerous biologically active compounds, offering a flexible yet constrained conformation that can be exploited for optimizing ligand-receptor interactions. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, designed to equip researchers with the foundational knowledge required for its effective use in drug discovery and development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of Benzyl 4-aminoazepane-1-carboxylate, identified by CAS Number 885966-14-3, is defined by three key features: the azepane core, a benzyl carbamate (Cbz or Z) protecting group at the 1-position, and a primary amino group at the 4-position.^{[1][2]}

- **Azepane Core:** This saturated seven-membered heterocycle provides a distinct three-dimensional geometry compared to more common piperidine or pyrrolidine rings, allowing for broader exploration of chemical space.
- **Benzyl Carbamate (Cbz Group):** This well-established protecting group serves to deactivate the ring nitrogen, preventing its interference in reactions targeting the primary amine. It is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.
- **4-Amino Group:** This primary amine is the principal reactive site for derivatization. It serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, enabling the facile introduction of diverse side chains and pharmacophores.

Caption: 2D Chemical Structure of Benzyl 4-aminoazepane-1-carboxylate.

Physicochemical Data

The following table summarizes the key identifiers and properties of Benzyl 4-aminoazepane-1-carboxylate. It is important to note that while some suppliers offer this compound, comprehensive, peer-reviewed analytical data is not always publicly available.^[3]

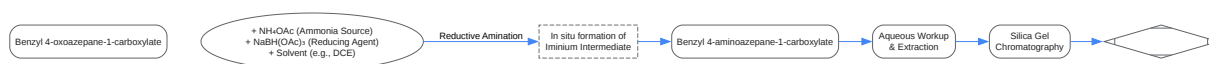
Property	Value	Source
CAS Number	885966-14-3	Alchem Pharmtech ^[1] , BLD Pharm ^[2]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	Derived from structure
Molecular Weight	248.32 g/mol	Derived from formula
Appearance	Not specified (typically off-white to yellow solid/oil)	General chemical knowledge
Solubility	Soluble in common organic solvents (DCM, MeOH, DMSO)	Inferred from structure
Melting Point	Data not publicly available	N/A
Boiling Point	Data not publicly available	N/A

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable approach to synthesizing Benzyl 4-aminoazepane-1-carboxylate is through the reductive amination of its ketone precursor, Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4).[3] This strategy is highly efficient and leverages a readily available starting material.

The key transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This one-pot procedure is favored for its operational simplicity and high yield.



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Caption: Synthetic workflow via reductive amination.

Detailed Experimental Protocol

This protocol describes a standard, self-validating procedure for the synthesis of Benzyl 4-aminoazepane-1-carboxylate.

Materials:

- Benzyl 4-oxoazepane-1-carboxylate (1.0 eq)
- Ammonium acetate (NH_4OAc , 5-10 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5-2.0 eq)
- 1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add Benzyl 4-oxoazepane-1-carboxylate (1.0 eq) and ammonium acetate (5-10 eq).
- **Solvent Addition:** Add anhydrous DCE (or MeOH) to dissolve the reagents, typically to a concentration of 0.1-0.2 M with respect to the ketone.
- **Initiation:** Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the key iminium intermediate. The use of ammonium acetate provides both the ammonia source and the mild acidic catalysis needed for imine formation.
- **Reduction:** Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes. $\text{NaBH}(\text{OAc})_3$ is the preferred reducing agent as it is mild, selective for the iminium ion over the ketone, and does not reduce the Cbz group. An exothermic reaction may be observed; maintain the temperature below 30°C.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution. Stir for 30 minutes until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane is effective. To prevent tailing of the amine product on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.

Technique	Purpose	Expected Observations
^1H NMR	Structural Confirmation	Signals corresponding to the benzyl protons (δ ~7.3 ppm, 5H), the benzylic CH_2 (δ ~5.1 ppm, 2H), and distinct multiplets for the azepane ring protons. The proton at the 4-position (CH-NH_2) would appear as a characteristic multiplet.
^{13}C NMR	Carbon Skeleton Analysis	Resonances for the aromatic carbons, the carbonyl of the carbamate (δ ~155 ppm), the benzylic carbon, and the aliphatic carbons of the azepane ring.
LC-MS	Purity & MW Confirmation	A single major peak in the chromatogram (purity >95%). The mass spectrum should show the $[\text{M}+\text{H}]^+$ ion at m/z 249.15.
HPLC	Purity Assessment	A standard method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% TFA or formic acid) and UV detection at ~210 nm and 254 nm. ^[4]

Applications in Drug Discovery

Benzyl 4-aminoazepane-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a versatile scaffold for constructing libraries of compounds for screening.

- **Scaffold for Combinatorial Chemistry:** The primary amine provides a convenient attachment point for a wide array of carboxylic acids (via amidation) or aldehydes/ketones (via reductive amination), enabling the rapid generation of diverse compound libraries.
- **Synthesis of Bioactive Molecules:** The azepane motif is present in various CNS-active agents, kinase inhibitors, and other therapeutic candidates. This building block allows for the strategic incorporation of this privileged scaffold. For instance, related diazepane carboxylates are key intermediates in the synthesis of orexin receptor antagonists like suvorexant.^[5] Similarly, substituted piperidines, close structural analogs, are used to synthesize serotonin and norepinephrine reuptake inhibitors.^[6] The principles used in these syntheses are directly applicable to derivatizing Benzyl 4-aminoazepane-1-carboxylate.
- **Fragment-Based Drug Design (FBDD):** The core structure can be used as a fragment for screening against biological targets, with subsequent elaboration guided by structural biology data.

Safety, Handling, and Storage

Hazard Identification

While specific toxicological data for this compound is not thoroughly investigated, data from structurally similar amino-heterocycles and benzyl carbamates suggest the following potential hazards.^{[7][8][9]}

Hazard Type	GHS Statement	Precaution
Skin Contact	H315: Causes skin irritation	P280: Wear protective gloves/clothing. ^[7]
Eye Contact	H319: Causes serious eye irritation	P280: Wear eye/face protection. ^[7]
Inhalation	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist. ^[7]
Ingestion	H302: Harmful if swallowed	P264: Wash skin thoroughly after handling. ^[10]

Recommended Handling Procedures

Standard laboratory hygiene and safety practices should be strictly followed.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
- Handling: Avoid contact with skin, eyes, and clothing.[11] Minimize dust generation and accumulation. Wash hands thoroughly after handling.[7]

Storage Conditions

Proper storage is crucial to maintain the compound's integrity.

- Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]
- Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon) to prevent gradual degradation.
- Temperature: Store in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended.[10]

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- To cite this document: BenchChem. [Benzyl 4-aminoazepane-1-carboxylate structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372759#benzyl-4-aminoazepane-1-carboxylate-structure-and-properties]

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